molecular formula C17H24F3NO3 B592901 alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) CAS No. 1797986-63-0

alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)

Cat. No.: B592901
CAS No.: 1797986-63-0
M. Wt: 347.4
InChI Key: SOWXKGVFWWFGSX-UHFFFAOYSA-N
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Description

Alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) is an analog of the psychoactive stimulant pyrovalerone . It is a compound where the keto group of α-PVP is reduced . The biological properties of this compound have not been evaluated . This product is intended for forensic and research purposes .


Molecular Structure Analysis

The molecular formula of alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) is C17H24F3NO3 . The InChI code is InChI=1S/C15H23NO.C2HF3O2/c1-2-8-14 (16-11-6-7-12-16)15 (17)13-9-4-3-5-10-13;3-2 (4,5)1 (6)7/h3-5,9-10,14-15,17H,2,6-8,11-12H2,1H3; (H,6,7) . The SMILES representation is CCCC (C (C1=CC=CC=C1)O)N2CCCC2.C (=O) (C (F) (F)F)O .


Physical and Chemical Properties Analysis

The molecular weight of alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) is 347.4 g/mol . It has 2 hydrogen bond donors, 7 hydrogen bond acceptors, and 5 rotatable bonds . The exact mass and monoisotopic mass are both 347.17082811 g/mol . The topological polar surface area is 60.8 Ų . It has 24 heavy atoms . The compound is a crystalline solid . It is soluble in DMF (3 mg/ml), DMSO (10 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 20 mg/ml) .

Scientific Research Applications

Analytical and Toxicological Studies

alpha-Pyrrolidinopentiophenone and its derivatives, including its metabolites like trifluoroacetate salt, are primarily studied in the context of analytical toxicology. These compounds are controlled narcotic drugs, and research primarily focuses on their identification and quantification in biological fluids for forensic and toxicological purposes. The biotransformation, primary metabolites, and analytical techniques for detection in biological fluids are key areas of research. Advanced methods such as high-performance chromatography-tandem mass spectrometry are used for their identification, offering low detection limits and the potential for extensive screening in toxicological studies. The research emphasizes the development of sensitive and accurate methods for detecting these compounds and their metabolites in various biological matrices, which is crucial for legal and medical investigations related to drug abuse and poisoning cases (Synbulatov, Voronin, & Voronina, 2019).

Environmental and Ecotoxicological Impact

Studies also explore the environmental presence and ecotoxicological impact of related compounds, focusing on their persistence, bioaccumulation, and potential to disrupt biological systems. For example, benzophenone derivatives, which are structurally related to alpha-Pyrrolidinopentiophenone, are scrutinized for their environmental presence and potential ecological risks. These studies delve into the physicochemical properties, environmental occurrences, and toxic effects, highlighting concerns regarding their stability, ability to accumulate in ecosystems, and endocrine-disrupting capabilities. The findings underscore the necessity for further research on environmental monitoring and understanding the long-term exposure consequences in aquatic ecosystems (Kim & Choi, 2014).

Pharmacokinetics and Metabolism

Comprehensive reviews on the metabolism and toxicity of related compounds, such as fluorinated anesthetic agents, shed light on the metabolic pathways and toxicological profiles of these substances. These reviews discuss the metabolic transformation of various moieties within the compounds and the correlation between their metabolites and toxicity. The research contributes to a deeper understanding of the metabolic processes and toxicological implications of these substances, informing safer and more effective use in medical and industrial applications (Fiserova-Bergerova, 1977).

Safety and Hazards

The safety data sheet indicates that alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

As the biological properties of alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) have not been evaluated , future research could focus on understanding its biological effects, mechanism of action, and potential applications in forensic and research contexts.

Properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylpentan-1-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.C2HF3O2/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;3-2(4,5)1(6)7/h3-5,9-10,14-15,17H,2,6-8,11-12H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWXKGVFWWFGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C1=CC=CC=C1)O)N2CCCC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)
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alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)
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alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)
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alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)
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alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)
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alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)

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